4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid
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Overview
Description
4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid is a complex organic compound with the molecular formula C15H12ClIO6S This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, an ethoxy group, and an iodobenzoic acid moiety
Preparation Methods
The synthesis of 4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid involves multiple steps, typically starting with the iodination of a benzoic acid derivative. The chlorophenylsulfonyl group is introduced through a sulfonylation reaction, and the ethoxy group is added via an etherification process. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, leading to different oxidation states of sulfur.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodide group is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in coupling reactions, the compound acts as a substrate that undergoes transformation to form new chemical bonds.
Comparison with Similar Compounds
Similar compounds to 4-{[(4-Chlorophenyl)sulfonyl]oxy}-3-ethoxy-5-iodobenzoic acid include other benzoic acid derivatives with different substituents. These compounds may have similar reactivity but differ in their specific applications and properties. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyloxy-3-ethoxy-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO6S/c1-2-22-13-8-9(15(18)19)7-12(17)14(13)23-24(20,21)11-5-3-10(16)4-6-11/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQIZNBCEMDESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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